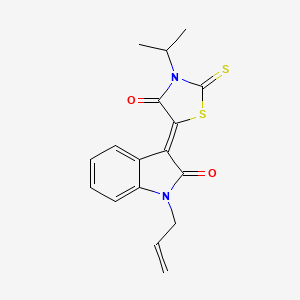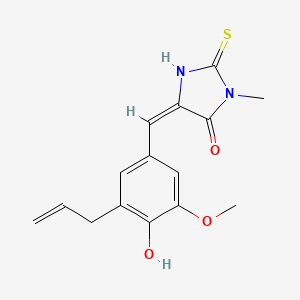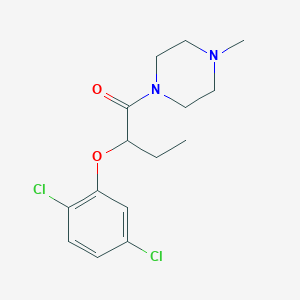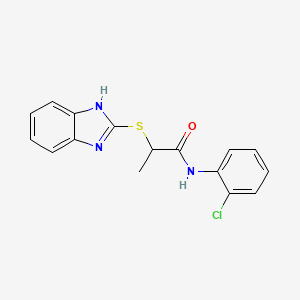![molecular formula C16H16N4O5 B4793715 cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone](/img/structure/B4793715.png)
cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone
概要
説明
Cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone is a complex organic compound featuring a cyclopropyl group, a methoxy group, and a nitro-substituted pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone typically involves multiple steps, starting with the preparation of the pyrazole derivative The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compoundFinally, the cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent such as diazomethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions .
化学反応の分析
Types of Reactions
Cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl 1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl}cyclohexanecarboxylate: Similar in structure but with a pyrimidinyl group instead of a benzylidene moiety.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar pyrazole core but different substituents.
Uniqueness
Cyclopropyl[({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)oxy]methanone is unique due to its combination of a cyclopropyl group, a methoxy group, and a nitro-substituted pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
特性
IUPAC Name |
[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-24-15-5-2-11(7-18-25-16(21)12-3-4-12)6-13(15)9-19-10-14(8-17-19)20(22)23/h2,5-8,10,12H,3-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHNESCZMCOOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOC(=O)C2CC2)CN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4793637.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4793644.png)
![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4793652.png)
![4-chloro-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4793658.png)
![N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4793662.png)
![N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B4793672.png)


![N-(3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4793696.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4793713.png)

![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)
